Product packaging for 1,5,7-Trimethylindan(Cat. No.:CAS No. 36541-18-1)

1,5,7-Trimethylindan

Cat. No.: B13941547
CAS No.: 36541-18-1
M. Wt: 160.25 g/mol
InChI Key: NHUDOXBAZXTOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16 . It is a trimethyl-substituted derivative of indan, a structure that serves as a key scaffold in various chemical domains. While detailed information on this specific isomer's properties and applications is limited in the public scientific literature, its structural class is of significant research interest. Indan and its substituted derivatives are frequently investigated in materials science and as intermediates in organic synthesis. For instance, structurally related trimethylindan compounds have been utilized in the development of advanced polymers and as key intermediates in the synthesis of functional molecules . This suggests potential utility for this compound as a building block for novel materials or in the exploration of structure-activity relationships in chemical biology. Researchers value such compounds for their potential to impart specific steric and electronic properties in molecular design. This product is intended for laboratory research purposes only. It is strictly not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B13941547 1,5,7-Trimethylindan CAS No. 36541-18-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36541-18-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,5,7-trimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3

InChI Key

NHUDOXBAZXTOGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=CC(=C12)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,5,7 Trimethylindan and Its Analogues

Strategic Approaches to Regioselective and Stereoselective Indan (B1671822) Core Formation

The construction of the indan scaffold with specific substituent patterns requires sophisticated synthetic strategies. Regioselectivity and stereoselectivity are critical considerations in designing these molecules, as the position and orientation of functional groups heavily influence their chemical and biological properties.

Friedel-Crafts Cyclialkylation and Acylation Routes

Friedel-Crafts reactions are fundamental to the synthesis of indan derivatives, providing powerful tools for the formation of the characteristic five-membered ring fused to a benzene (B151609) ring. rsc.orgmasterorganicchemistry.com

Friedel-Crafts Cyclialkylation: This intramolecular reaction is a cornerstone for creating the indan framework. masterorganicchemistry.com It typically involves the cyclization of a phenyl-substituted alkane bearing a leaving group, such as a hydroxyl or halide, on the alkyl chain. researchgate.net The reaction is catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a Brønsted acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). researchgate.netresearchgate.net For instance, the acid-catalyzed cyclidehydration of phenylated alkanols can lead to the formation of various trimethylindan isomers. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the cyclization, especially when the aromatic ring has multiple potential sites for electrophilic attack. researchgate.netresearchgate.net

Friedel-Crafts Acylation: While direct acylation to form an indanone, a ketone derivative of indan, can be challenging, it remains a valuable method. rsc.org The classical intramolecular Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic ring in the presence of an acid promoter. rsc.org The synthesis of five-membered ketones like 1-indanones can be less favorable than six-membered ring formation (tetralones) and may require more stringent conditions. rsc.org Overcoming the limitations of traditional Friedel-Crafts regiochemistry is a key research area, with methods like fluoride-induced carbodesilylation and the Parham cyclization offering regiospecific routes to functionalized indanones. africaresearchconnects.com

Reaction TypeCatalyst/Reagent ExamplesKey Features
Friedel-Crafts Cyclialkylation AlCl₃/CH₃NO₂, H₂SO₄, PPA researchgate.netresearchgate.netIntramolecular cyclization of phenylated alkanols or alkyl halides. researchgate.netresearchgate.net
Friedel-Crafts Acylation Lewis acids, Brønsted acids rsc.orgForms indanones; can be challenging for five-membered rings. rsc.org
Regiospecific Acylation Fluoride-induced carbodesilylation, Parham cyclization africaresearchconnects.comOvercomes limitations of traditional Friedel-Crafts regiochemistry. africaresearchconnects.com

Catalytic Dimerization and Annulation Reactions of Vinylarenes

The catalytic dimerization of vinylarenes represents a direct and efficient pathway to substituted indanes. arkat-usa.org This method involves the self-dimerization of vinyl arenes, such as α-methylstyrenes, to form functionalized indan structures through a carbon-carbon bond-forming process. arkat-usa.org

A variety of catalysts have been developed for this transformation, including:

Metal Triflates: Lanthanide triflates, for example, samarium triflate (Sm(OTf)₃), have been shown to effectively catalyze the self-dimerization of vinylarenes to yield substituted indanes. arkat-usa.org

Other Metal Catalysts: Transition metal complexes involving In³⁺, Bi³⁺, Ru³⁺, and others have also been employed. researchgate.net

Metal-Free Reagents: Reagents like iodine (I₂), trifluoroacetic acid (TFA), and aminium salts can also promote this dimerization. researchgate.net

The reaction often proceeds via an intermolecular hydroarylation followed by an intramolecular ring-closure. arkat-usa.org Annulation reactions, which involve the formation of a new ring, are also a key strategy. For instance, a triflimide-catalyzed annulation of benzylic alcohols with allylsilanes has been developed for the synthesis of indane structures. researchgate.net

Development of Novel Synthetic Protocols and Methodological Advancements

Modern organic synthesis is increasingly focused on developing more efficient, environmentally friendly, and versatile methods. This is reflected in the ongoing advancements in the synthesis of 1,5,7-trimethylindan (B13941593) and its analogues.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijset.in In the context of this compound synthesis, this involves several key strategies:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled, minimizing waste. acs.orgulaval.ca The development of highly efficient catalysts, such as copper-based systems for hydroacylation, aligns with green chemistry principles due to copper's low cost and environmental friendliness. lookchem.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic dimerization are inherently more atom-economical than multi-step syntheses involving protecting groups. arkat-usa.orgacs.org

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with safer alternatives. ijset.in For example, using water as a solvent in multicomponent reactions for indan-related scaffolds is a significant step towards greener synthesis. researchgate.net

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. ulaval.ca

Multicomponent Reactions and Tandem Processes for Indan Scaffolds

Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a complex product that contains substantial portions of all the starting materials. frontiersin.org This approach offers significant advantages in terms of operational simplicity, time savings, and the generation of molecular diversity. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating highly functionalized molecules and have been applied to the synthesis of diverse heterocyclic scaffolds. mdpi.com The development of new MCRs in water for the synthesis of indene-related structures further enhances the green credentials of this methodology. researchgate.net

Precursor Synthesis and Functionalization for this compound Derivatives

The synthesis of this compound and its derivatives often begins with the preparation of appropriately substituted precursors. The strategic introduction of functional groups onto these precursors is essential for building the final target molecule.

A practical synthesis of 5-hydroxy-1-(4′-hydroxyphenyl)-1,3,3-trimethylindan, a related and important compound, starts from α-methylstyrene. oup.com The synthesis involves the dimerization of α-methylstyrene to form 1-phenyl-1,3,3-trimethylindan. oup.com Subsequent functionalization, such as aromatic nitration followed by reduction and diazotization, allows for the introduction of hydroxyl groups onto the phenyl rings. oup.com

The synthesis of precursors for Friedel-Crafts cyclialkylation often involves the preparation of specific phenylated alkanols. researchgate.net These can be synthesized through the reaction of corresponding carboxylic acid esters or ketones with Grignard reagents or through reduction with agents like lithium aluminum hydride (LAH). researchgate.net The ability to synthesize a wide range of these precursors is crucial for accessing a diverse library of indan derivatives.

Furthermore, processes for the chiral resolution of racemic mixtures of precursor compounds are important for obtaining specific enantiomers of the final indan derivatives, which can have different biological activities. google.com

Elucidation of Chemical Reactivity and Transformation Mechanisms of 1,5,7 Trimethylindan

Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 1,5,7-trimethylindan (B13941593) scaffold is prominently characterized by substitution reactions on its aromatic ring. The mechanisms of these reactions are governed by the electronic properties of the substituted benzene (B151609) ring and the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS):

The aromatic ring of this compound is activated by three electron-donating methyl groups, making it highly susceptible to electrophilic attack. Electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com First, the nucleophilic aromatic ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring aromaticity and yielding the substituted product. masterorganicchemistry.combyjus.com

The directing effects of the substituents on the ring are crucial for determining the regioselectivity of the substitution. In this compound, all three methyl groups are ortho, para-directing activators. The positions on the aromatic ring are C4, C5 (substituted), C6, and C7 (substituted). The available positions for substitution are C4 and C6. The directing effects of the methyl groups at C5 and C7 would preferentially direct incoming electrophiles to the C6 position (ortho to both). The C1-methyl group is part of the fused aliphatic ring and its hyperconjugative effect further activates the aromatic ring. Steric hindrance can also play a significant role in product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagents Electrophile (E+) Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-Nitro-1,5,7-trimethylindan and 6-Nitro-1,5,7-trimethylindan
Halogenation Br₂, FeBr₃ Br⁺ 4-Bromo-1,5,7-trimethylindan and 6-Bromo-1,5,7-trimethylindan
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ 4-Alkyl-1,5,7-trimethylindan and 6-Alkyl-1,5,7-trimethylindan

Nucleophilic Substitution Reactions:

Nucleophilic substitution reactions typically involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, displacing a leaving group. masterorganicchemistry.compressbooks.pub For the this compound molecule itself, the unsubstituted carbon atoms of the aromatic ring are electron-rich and thus not susceptible to direct nucleophilic attack. Such reactions, known as nucleophilic aromatic substitution (SNAAr), require the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring and a good leaving group. researchgate.net

Therefore, direct nucleophilic substitution on this compound is not a primary reaction pathway. However, its derivatives can undergo such reactions. For instance, if this compound were first functionalized via electrophilic substitution to introduce a halogen at the C4 or C6 position, this derivative could then potentially undergo nucleophilic substitution if further activated by other electron-withdrawing substituents. Substitution can also occur at the benzylic C1 position if a suitable leaving group is present, proceeding through an SN1 or SN2 mechanism, depending on the reaction conditions and steric hindrance. scribd.com The formation of a benzylic carbocation at C1 would be stabilized by the adjacent aromatic ring.

Oxidation, Reduction, and Rearrangement Pathways of the Indan (B1671822) Moiety

The indan moiety of this compound can undergo a variety of transformations including oxidation, reduction, and skeletal rearrangements, which can alter both the aliphatic and aromatic portions of the molecule.

Oxidation: The alkyl groups and the benzylic positions of the indan core are potential sites for oxidation. For instance, the oxidation of related indanones, such as 5-methoxy-1-indanone, can be achieved using reagents like Oxone. unife.it The benzylic C1 position and the methyl groups on the aromatic ring of this compound are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which could lead to the formation of carboxylic acids or ketones. For example, 2,5,7-trimethyl-indan-1-one is a known derivative used in the fragrance industry. lookchem.com

Reduction: Reduction reactions primarily target functional groups that have been introduced onto the this compound skeleton. A common transformation is the reduction of a nitro group, introduced via electrophilic nitration, to an amine. This is a key step in the synthesis of amino-indan derivatives. For example, the reduction of nitro-substituted trimethylindan compounds to their corresponding amino derivatives has been successfully carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is also employed in the synthesis of 5-hydroxy-1-(4'-hydroxyphenyl)-1,3,3-trimethylindan, where a nitro group is reduced as part of the synthetic sequence. researchgate.net

Table 2: Example of a Reduction Reaction on a Trimethylindan Derivative

Starting Material Reagents Product Reaction Type

Rearrangement Pathways: The indan skeleton can undergo acid-catalyzed rearrangements. Studies on related compounds have shown that carbinols can undergo intramolecular Friedel-Crafts cyclialkylations that may involve rearrangements. researchgate.net For example, the acid-catalyzed dehydration of 3-methyl-3-(p-tolyl)-1-butanol resulted in a mixture of cyclized products, including 1,1,4-, 1,1,5-, 1,1,6-, and 1,1,7-trimethylindan isomers, demonstrating the potential for Wagner-Meerwein type shifts and ring-closure reactions that can lead to various substituted indans. researchgate.net Similarly, acid-catalyzed rearrangements of bicyclo[3.2.0]heptenyl systems can lead to complex polycyclic structures. dss.go.th These studies suggest that under strong acidic conditions, the this compound skeleton or its precursors could potentially isomerize.

Functionalization Strategies for Selective Derivatization

Selective derivatization of this compound is essential for synthesizing more complex molecules for various applications. Functionalization can be directed towards either the aromatic ring or the aliphatic portion of the molecule.

The primary strategy for functionalizing the aromatic ring is electrophilic aromatic substitution, as detailed in section 3.1. The key to selective derivatization lies in controlling the regioselectivity of these reactions. By carefully choosing catalysts and reaction conditions, it is possible to favor substitution at either the C4 or C6 position.

Functionalization of the aliphatic ring often targets the benzylic C1 position. Introduction of a functional group at this position, such as a hydroxyl or a halogen, would render it susceptible to further transformations like nucleophilic substitution or elimination. Derivatization can also be achieved through methods developed for gas chromatography (GC) analysis, such as trimethylsilylation, which targets active hydrogens on hydroxyl or amino groups that may have been previously introduced onto the indan scaffold. tcichemicals.comresearchgate.net

Patents describe the synthesis of complex derivatives, such as N-[(3R)-1,1,3-trimethylindan-4-yl]pyridine-3-carboxamide, indicating that selective functionalization to create specific stereoisomers and regioisomers is achievable through multi-step synthetic sequences. googleapis.com

Role of this compound in Cascade and Multi-Step Reactions

While specific examples detailing the use of this compound as a starting material in cascade reactions are not extensively documented in the provided context, its structure makes it a suitable candidate for inclusion in multi-step reaction sequences. libretexts.orgyoutube.com A multi-step reaction involves a series of sequential elementary steps, often with the formation of reaction intermediates. libretexts.orgnih.gov

The synthesis of complex indan-containing molecules often requires a multi-step approach. For instance, the preparation of optically active 4-aminoindanes can involve a sequence of condensation, catalytic hydrogenation, acid-catalyzed rearrangement, and hydrolysis. google.com The synthesis of 1-(4-aminophenyl)-1,3,3-trimethylindan-5-amine is achieved through a chemical synthesis involving the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindan-1-aldehyde followed by reduction. chembk.com

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent an efficient synthetic strategy. Iodine-catalyzed reactions, for example, have been used for the cascade construction of multiple C-C and C-hetero bonds in complex heterocyclic systems. researchgate.net The this compound framework could potentially be incorporated into such elegant reaction cascades to rapidly build molecular complexity. For example, a functionalized this compound could initiate an intramolecular cyclization cascade or participate as a key building block in a multi-component reaction.

Advanced Spectroscopic and Structural Analysis in Research Contexts

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. nih.govauremn.org.br For a molecule like 1,5,7-trimethylindan (B13941593), advanced NMR techniques move beyond simple structure confirmation to explore its three-dimensional shape and dynamic processes. nih.gov

Conformational isomerism involves isomers that can be interconverted through rotation around single bonds. libretexts.org Dynamic NMR (D-NMR) is a powerful technique used to study these processes when the rate of interconversion is on the NMR timescale. libretexts.orgbeilstein-journals.org By analyzing the changes in NMR spectra at various temperatures, researchers can determine the activation energy required to convert one rotamer into another, known as the rotational barrier. libretexts.orgmdpi.com

While specific D-NMR studies on this compound are not prevalent in published literature, extensive research on closely related hindered systems, such as 6-aryl-1,1,5-trimethylindans, has been conducted to establish steric parameters for various substituents. unibo.it In these studies, the rotation of an aryl group is hindered by the adjacent methyl groups on the indan (B1671822) scaffold. unibo.it By measuring the coalescence temperature (Tc)—the point at which the separate signals for the exchanging nuclei merge—the free energy of activation (ΔG‡) for the rotation can be calculated. mdpi.com For example, studies on related N-benzhydrylformamides have used coalescence temperatures to calculate rotational barriers of around 19.5 kcal/mol for the formyl group rotation. mdpi.com The rotational barriers in substituted ethanes and other systems are known to depend on the steric bulk of the substituents. ias.ac.in Research on similar scaffolds has shown that increasing the size of substituents enhances the rotational barrier. oup.com

Table 1: Representative Rotational Barriers in Related Molecular Systems Determined by Dynamic NMR
Compound TypeRotating GroupBarrier (ΔG) (kJ/mol)Reference
Substituted AmidesC-N Bond50 - 90 ias.ac.in
N-BenzhydrylformamidesFormyl Group~81.6 (19.5 kcal/mol) mdpi.com
[Zn₂(NDC)₂(DABCO)] MOFNaphthalene Linker53.0 rsc.org
6-Aryl-1,1,5-trimethylindansAryl GroupVariable (dependent on aryl substituent) unibo.it

Modern NMR spectroscopy is not limited to proton (¹H) and carbon-13 (¹³C) nuclei. organicchemistrydata.org Multinuclear NMR involves the study of other NMR-active nuclei, which can provide unique structural and electronic information. man.ac.ukilpi.com Although specific multinuclear NMR studies focusing on this compound are scarce, the principles can be applied to understand what could be learned from such an analysis.

For instance, deuterium (B1214612) (²H) NMR could be used if isotopically labeled versions of this compound were synthesized. This approach can provide detailed information about molecular dynamics and order in anisotropic environments. Similarly, studying less common nuclei can reveal specific interactions and electronic properties. mdpi.com The ability to analyze a wide range of nuclei is particularly useful in studying complex systems where the molecule of interest interacts with other components, such as in catalysis or materials science. man.ac.ukmdpi.com The sensitivity and natural abundance of the target nucleus are critical factors for the feasibility of such experiments. ilpi.com

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.org When a molecule like this compound is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺·) which is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns offers deep mechanistic insights into the molecule's structure. tutorchase.com

The fragmentation of this compound is expected to be dominated by pathways that lead to the formation of stable carbocations. Key fragmentation pathways include:

Benzylic Cleavage (α-cleavage): The bonds "alpha" (adjacent) to the aromatic ring are weak and prone to breaking. The most likely fragmentation is the loss of a methyl radical (·CH₃, mass 15) from one of the gem-dimethyl groups at the C1 position or from the aromatic ring. Loss of a methyl group from C1 would result in a highly stable tertiary benzylic carbocation at m/z 145. This is often the most abundant fragment ion for alkyl-substituted indans. csbsju.edumiamioh.edu

Loss of an Alkene: Rearrangement reactions, such as the McLafferty rearrangement, can occur if a chain of sufficient length is present. csbsju.edu While a classic McLafferty rearrangement is not possible for this compound, other complex rearrangements could lead to the loss of neutral alkene molecules.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, though these pathways are generally less favored.

Distinguishing between isomers like this compound and other trimethylindans using standard EI-MS can be challenging due to similar fragmentation patterns. asme.org Advanced techniques like Chemical Ionization-Proton Exchange (CIPE) mass spectrometry can be employed to differentiate isomers by determining the number of unsubstituted positions on the aromatic ring. asme.orgacs.org

Table 2: Predicted Key Fragment Ions for this compound in Electron Ionization Mass Spectrometry
m/z ValueProposed Ion StructureFragmentation Pathway
160[C₁₂H₁₆]⁺·Molecular Ion (M⁺·)
145[M - CH₃]⁺Loss of a methyl radical (benzylic cleavage)
117[M - C₃H₇]⁺Loss of a propyl fragment
91[C₇H₇]⁺Tropylium ion (rearrangement)

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.comhoriba.com The resulting spectra serve as a molecular "fingerprint" and provide detailed information about the functional groups and bonding within this compound. uni-siegen.de

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups will appear just below 3000 cm⁻¹. core.ac.uk

C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region. scialert.net

CH Bending: Aliphatic CH₃ and CH₂ groups exhibit characteristic bending (scissoring, wagging) vibrations in the 1375-1470 cm⁻¹ range. scialert.net

Aromatic Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene (B151609) ring. For a 1,2,3,5-tetrasubstituted ring like that in this compound, specific patterns are expected. scialert.net

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Technique
C-H StretchAromatic3100 - 3000IR, Raman
C-H StretchAlkyl (CH₃, CH₂)3000 - 2850IR, Raman
C=C StretchAromatic Ring1620 - 1450IR, Raman
CH₂/CH₃ BendAlkyl1470 - 1370IR
C-H Out-of-Plane BendAromatic900 - 700IR

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. pages.devmdpi.com By diffracting X-rays off a single crystal of a compound, one can generate an electron density map and build an atomic model that reveals exact bond lengths, bond angles, and torsional angles. pages.dev

While a specific crystal structure for this compound has not been found in the reviewed literature, analysis of related indan derivatives provides insight into the expected structural features. iucr.orgresearchgate.net

Molecular Geometry: The five-membered ring of the indan core is not planar and typically adopts a slightly bent, "envelope" conformation, where one of the aliphatic carbon atoms deviates from the plane formed by the other four. iucr.orgresearchgate.net The analysis of torsion angles would precisely define this conformation.

Intermolecular Interactions: The crystal packing would reveal how individual this compound molecules interact with each other in the solid state. These interactions would likely be dominated by weak van der Waals forces, specifically C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron cloud of the aromatic ring of a neighboring molecule. iucr.org

Computational and Theoretical Chemistry of 1,5,7 Trimethylindan

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules like 1,5,7-trimethylindan (B13941593). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model chemical problems and evaluate the electronic structure of molecules. researchgate.netunram.ac.id These approaches provide a theoretical framework to understand how molecular orbitals are formed and how this influences the physical quantities of the molecule. researchgate.net

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. For instance, a smaller energy gap can suggest higher biological activity or greater efficiency in corrosion inhibition in related compounds. ukm.my

DFT studies on analogous molecular systems, such as indoline derivatives, have been used to analyze HOMO and LUMO values to understand their electronic properties. ukm.my For this compound, such calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic or nucleophilic attack. While specific DFT calculations for this compound are not extensively documented in the provided search results, the methodology is standard. A typical output from such a study is illustrated in the hypothetical data table below.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterCalculated Value (a.u.)Description
HOMO Energy-0.215Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-0.032Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap0.183Indicator of chemical reactivity and kinetic stability.
Dipole Moment0.5 DebyeA measure of the overall polarity of the molecule.

Note: The data in this table is illustrative and not based on actual published research for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.net This is achieved by mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. wikipedia.org For this compound, the key degrees of freedom include the puckering of the five-membered indan (B1671822) ring and the rotation of the three methyl groups.

A PES is a conceptual tool that helps in the analysis of molecular geometry. wikipedia.org By calculating the energy for a systematic variation of bond angles and dihedral angles, a map of the energy landscape can be created. The points on this surface with the lowest energy correspond to the most stable conformers. Stationary points on the PES are classified by analyzing the first and second derivatives of the energy with respect to the atomic positions. wikipedia.org

The analysis would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. While a specific PES for this compound is not available in the provided literature, the methodology is a standard approach to understanding the structure of cyclic and substituted molecules. researchgate.net

Molecular Dynamics Simulations for Intramolecular and Intermolecular Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ajchem-a.com These simulations provide detailed information on structural changes, molecular stability, and dynamic events at the atomic level. ajchem-a.com For this compound, MD simulations could be used to explore its behavior in different environments, such as in a solvent or interacting with other molecules.

Intramolecular phenomena that can be studied include the vibrational motions of the atoms and the conformational transitions between different stable geometries. Intermolecular phenomena involve the interactions of this compound with its surroundings. For example, an MD simulation could model how solvent molecules arrange themselves around the nonpolar indan core and the methyl groups, providing insights into solvation thermodynamics.

The stability of a molecular system during a simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time; a stable system will show low RMSD fluctuations. ajchem-a.com Other analyses, like the root-mean-square fluctuation (RMSF), can highlight the flexibility of different parts of the molecule. nih.gov

Table 2: Phenomena Studied by Molecular Dynamics Simulations

Type of PhenomenonExamples for this compoundInsights Gained
Intramolecular Ring puckering dynamics, Methyl group rotations, Vibrational modesConformational flexibility, Thermodynamic properties (entropy)
Intermolecular Solvation in water or organic solvents, Aggregation behaviorSolvation free energy, Diffusion coefficients, Interaction with surfaces or macromolecules

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, key spectroscopic techniques would include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantum chemical methods, such as DFT, can be used to calculate vibrational frequencies. researchgate.net These calculated frequencies correspond to the peaks observed in an experimental IR spectrum. A comparison between the computed and experimental spectra helps in the assignment of vibrational modes to specific molecular motions. researchgate.net PubChem lists experimental vapor phase IR spectral data for this compound. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms within the this compound molecule.

Table 3: Comparison of Experimental and Computational Spectroscopic Data

Spectroscopic DataExperimental SourceComputational PredictionPurpose of Comparison
Infrared (IR) Spectrum Vapor Phase IR Spectra nih.govDFT frequency calculationsTo assign observed IR bands to specific molecular vibrations.
Mass Spectrometry GC-MS data with top 5 peaks: 145, 160, 128, 115, 129 nih.govNot typically predicted by these methodsFragmentation patterns are generally studied via specialized mass spectrometry simulations.
NMR Spectrum Not available in search resultsGIAO method calculations for ¹H and ¹³C chemical shiftsTo aid in the structural elucidation and assignment of experimental NMR signals.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway on a potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. rsc.org

For this compound, computational methods could be used to model various reactions. For example, the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring could be investigated. Calculations would help determine whether substitution is more favorable at the C4 or C6 position and elucidate the structure of the corresponding transition states and intermediates (sigma complexes).

These computational studies provide a detailed, step-by-step understanding of the reaction, revealing the specific roles of catalysts, solvents, and substituent groups in influencing the reaction outcome. researchgate.netrsc.org While specific reaction mechanism studies for this compound were not found, the general methodology is widely applied in organic chemistry.

Advanced Analytical Method Development and Application Involving 1,5,7 Trimethylindan

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS/MS) for Complex Mixture Analysis and Trace Detection

Hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS), are powerful tools for the analysis of complex mixtures containing compounds like 1,5,7-Trimethylindan (B13941593). These methods offer high separation efficiency and sensitive, specific detection, which are crucial for distinguishing between structurally similar isomers and for detecting trace amounts of the target analyte.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, the sample is first vaporized and introduced into the GC system, where it travels through a capillary column. The column's stationary phase interacts differently with various components of the mixture, leading to their separation based on properties like boiling point and polarity. For instance, a standard non-polar column can be used to achieve a Kovats Retention Index of 1396 for this compound. nih.gov

Once separated, the individual compounds, including this compound, enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum shows a characteristic pattern with a top peak at m/z 145 and a second highest peak at m/z 160 (the molecular ion). nih.gov

The table below summarizes the key mass spectrometry data for this compound.

Parameter Value
Mass Spectrum LibraryMain library
NIST Number5665
Total Peaks109
m/z Top Peak145
m/z 2nd Highest160
m/z 3rd Highest128

GC-MS/MS further enhances selectivity and sensitivity by using two stages of mass analysis. This is particularly useful for analyzing complex matrices where co-eluting compounds might interfere with the detection of this compound. In a GC-MS/MS setup, a specific ion from the first mass spectrometer (e.g., the molecular ion of this compound) is selected and then fragmented further before entering the second mass spectrometer. This process significantly reduces background noise and improves the limit of detection. While specific studies detailing GC-MS/MS for this compound are not abundant, the technique is widely applied for the analysis of similar organic pollutants and has been shown to lower detection limits by more than tenfold compared to conventional GC-MS. chrom-china.commdpi.com

The application of such advanced techniques is evident in environmental analysis, where methods like vacuum extraction and cryogenic concentration are used to isolate volatile organic compounds from samples such as sediments and soils for subsequent GC-MS analysis. epa.gov These methods are capable of detecting pollutants at parts-per-billion concentrations. epa.gov

Application of this compound as a Reference Standard in Quantitative Analytical Research

In quantitative analysis, the accuracy of the results is highly dependent on the quality of the reference standards used. spectroscopyonline.com A reference standard is a highly purified compound that is used as a benchmark for identifying and quantifying the same compound in a sample. spirochem.com For a compound like this compound, having a well-characterized reference standard is crucial for accurate analytical method development and validation. spirochem.com

The synthesis and characterization of all trimethylindan isomers, including this compound, are essential steps in producing these reference standards. mdpi.comgoogle.comacs.orgmdpi.comresearchgate.net The synthesis provides the pure material, and subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirms its identity and purity. mdpi.comgoogle.comacs.orgmdpi.comresearchgate.net Primary analytical standards, which are the highest grade, are thoroughly characterized to determine their exact purity, often 99.5% or higher. chromadex.comeurofins.com This allows for the accurate preparation of calibration solutions, which are used to create a calibration curve for quantifying the concentration of this compound in unknown samples.

The use of this compound as a reference standard is particularly important in fields like geochemistry and environmental science, where it can be a component of complex hydrocarbon mixtures. By comparing the retention time and mass spectrum of a peak in a sample chromatogram to that of the pure this compound standard, analysts can confidently identify its presence. Furthermore, by comparing the peak area of the compound in the sample to the calibration curve generated from the reference standard, its concentration can be accurately determined.

Exploration of Novel Sensing Platforms and Detection Principles

While chromatographic methods are well-established for the analysis of this compound, research into novel sensing platforms and detection principles offers the potential for faster, more portable, and highly sensitive detection methods. mdpi.com These emerging technologies often leverage nanomaterials and unique chemical interactions to detect specific analytes. mdpi.com

Electrochemical sensors, for example, represent a promising avenue for the detection of organic molecules. mdpi.com These sensors work by measuring the change in an electrical signal (like current or potential) when the target analyte interacts with a modified electrode surface. mdpi.com The surface of the electrode can be functionalized with specific materials, such as nanoparticles or polymers, to enhance its selectivity and sensitivity towards the target compound. mdpi.com While specific electrochemical sensors for this compound have not been widely reported, the principles of this technology could be adapted for its detection.

Another area of exploration is the use of novel materials in sensing, such as cucurbit[n]urils, which are macrocyclic compounds with a hydrophobic inner cavity that can encapsulate guest molecules. mdpi.com This host-guest chemistry could potentially be exploited for the selective detection of this compound. mdpi.com

The development of these novel sensing platforms is often driven by the need for real-time monitoring and in-field analysis, which are not always feasible with traditional laboratory-based chromatographic techniques. mdpi.com Although the direct application of these novel platforms for this compound is still an area of active research, the continuous advancements in sensor technology hold promise for future analytical solutions for this and other related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.